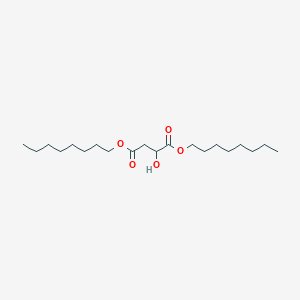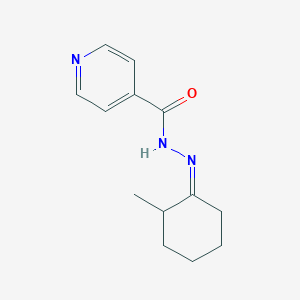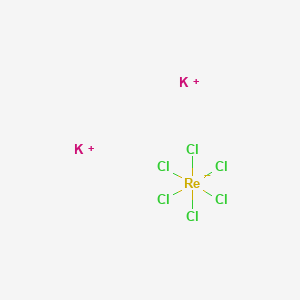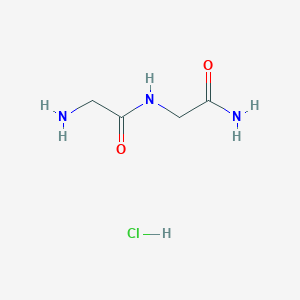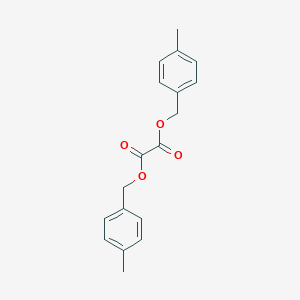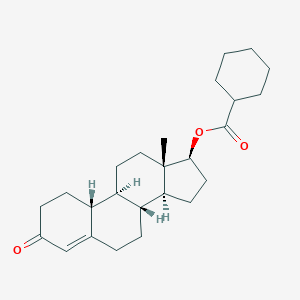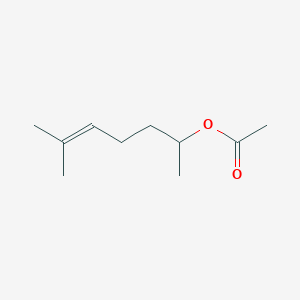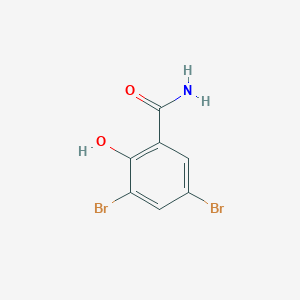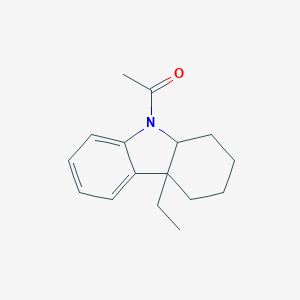
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is a chemical compound that belongs to the class of carbazoles. It has been studied extensively for its potential use in scientific research and has shown promising results in various applications.
Mécanisme D'action
The mechanism of action of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells.
Effets Biochimiques Et Physiologiques
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone is its versatility in scientific research applications. It has been shown to have a range of effects, making it useful in various fields of study. However, its mechanism of action is not fully understood, which can limit its use in some experiments.
Orientations Futures
There are many potential future directions for the study of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in various types of cancer and to elucidate its mechanism of action. Another area of interest is its potential use as a neuroprotective agent. Studies are needed to determine its efficacy in various neurological disorders and to determine its mechanism of action. Additionally, further studies are needed to determine the safety and toxicity of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone in animal and human models.
Méthodes De Synthèse
The synthesis of 1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone involves the reaction of 4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazole with ethyl chloroacetate in the presence of a base. The reaction proceeds through an SN2 mechanism and yields the desired product in good yields.
Applications De Recherche Scientifique
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone has been used in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. It has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the immune system.
Propriétés
Numéro CAS |
15640-98-9 |
|---|---|
Nom du produit |
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone |
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
1-(4a-ethyl-2,3,4,9a-tetrahydro-1H-carbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H21NO/c1-3-16-11-7-6-10-15(16)17(12(2)18)14-9-5-4-8-13(14)16/h4-5,8-9,15H,3,6-7,10-11H2,1-2H3 |
Clé InChI |
HRRXIJHLUMENRL-UHFFFAOYSA-N |
SMILES |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
SMILES canonique |
CCC12CCCCC1N(C3=CC=CC=C23)C(=O)C |
Synonymes |
9-Acetyl-4a-ethyl-1,2,3,4,4a,9a-hexahydro-9H-carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-](/img/structure/B103323.png)
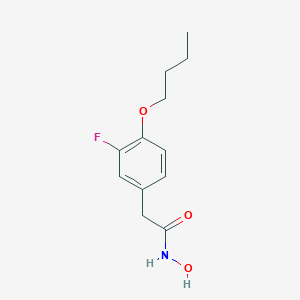
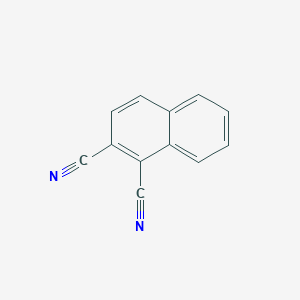
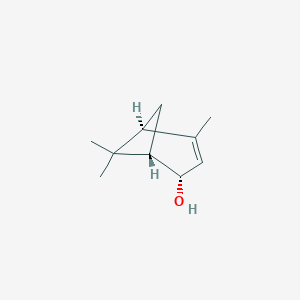
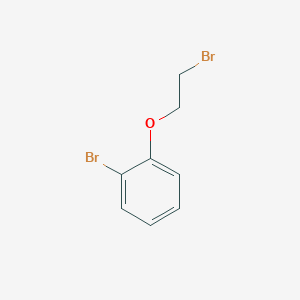
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
